

Application of GW501516 (Cardarine) in Metabolic Research Models

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Compound of Interest

Compound Name: JJH260

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Introduction

GW501516, also known as Cardarine, is a potent and selective peroxisome proliferator-activated receptor delta (PPAR δ) agonist.^{[1][2][3]} Initially developed for the potential treatment of metabolic and cardiovascular diseases, it has been extensively studied for its effects on lipid metabolism, insulin sensitivity, and endurance.^{[1][4][5]} Although its development for human use was halted due to safety concerns observed in preclinical studies, GW501516 remains a valuable tool in metabolic research to investigate the role of PPAR δ in various physiological and pathophysiological processes.^{[1][2]}

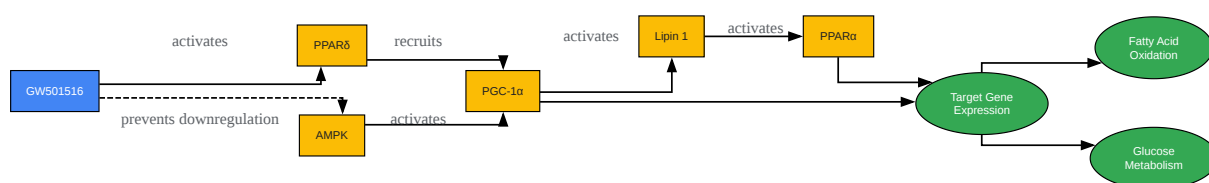
This document provides detailed application notes and protocols for the use of GW501516 in metabolic research models, based on published scientific literature.

Mechanism of Action

GW501516 is a selective agonist for the PPAR δ receptor with high affinity ($K_i = 1$ nM) and potency ($EC_{50} = 1$ nM), exhibiting over 1,000-fold selectivity compared to PPAR α and PPAR γ .^[1] Upon binding to PPAR δ , it recruits the coactivator PGC-1 α . This complex then upregulates the expression of genes involved in fatty acid oxidation and energy expenditure.^[1] The activation of PPAR δ by GW501516 has been shown to stimulate fatty acid metabolism in skeletal muscle, which can protect against diet-induced obesity and type II diabetes in animal models.^[1]

Signaling Pathways

The metabolic effects of GW501516 are mediated through several key signaling pathways. The primary pathway involves the activation of PPAR δ and its subsequent interaction with PGC-1 α . Additionally, studies have indicated that GW501516 can influence the AMP-activated protein kinase (AMPK) signaling pathway and amplify the PGC-1 α -Lipin 1-PPAR α pathway, leading to enhanced fatty acid oxidation.[5][6]



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Caption: Simplified signaling pathway of GW501516 in metabolic regulation.

Applications in Metabolic Research

GW501516 has been utilized in various in vitro and in vivo models to study metabolic syndrome, obesity, dyslipidemia, and insulin resistance.

In Vivo Models

- **Diet-Induced Obesity:** In mice fed a high-fat diet, GW501516 treatment has been shown to ameliorate obesity and insulin resistance.[3]
- **Dyslipidemia:** Studies in obese rhesus monkeys demonstrated that GW501516 increased high-density lipoprotein (HDL) and decreased very-low-density lipoprotein (VLDL).[1] In a clinical study with human subjects having low HDL cholesterol, GW501516 significantly increased HDL cholesterol and apoA1, while reducing LDL cholesterol, triglycerides, and apoB.[7]

- Endurance Performance: GW501516 treatment has been shown to enhance running endurance in both trained and untrained mice.[8]

In Vitro Models

- Skeletal Muscle Cells: In L6 myotubes, GW501516 has been demonstrated to increase the expression of genes involved in fatty acid oxidation, such as PGC-1 α and CPT-1.[9]
- Macrophages and Fibroblasts: GW501516 increases the expression of the reverse cholesterol transporter ATP-binding cassette A1 and induces apolipoprotein A1-specific cholesterol efflux.[3]

Quantitative Data Summary

Parameter	Model System	Treatment Details	Result
Lipid Profile			
HDL Cholesterol	Human subjects with low HDL	10 mg/day for 12 weeks	▲ up to 16.9% increase[7]
LDL Cholesterol	Human subjects with low HDL	10 mg/day for 12 weeks	▼ 7.3% reduction[7]
Triglycerides	Human subjects with low HDL	10 mg/day for 12 weeks	▼ 16.9% reduction[7]
Apolipoprotein A1 (apoA1)	Human subjects with low HDL	10 mg/day for 12 weeks	▲ 6.6% increase[7]
Apolipoprotein B (apoB)	Human subjects with low HDL	10 mg/day for 12 weeks	▼ 14.9% reduction[7]
Metabolic Parameters			
Fasting Insulin	Obese rhesus monkeys	Not specified	▼ Lowered levels[3]
Plasma Glucose	Genetically obese ob/ob mice	Not specified	▼ Decreased levels[3]
Performance			
Running Endurance	Sedentary KM mice	5 mg/kg/day for 3 weeks	▲ 68.6% increase in running distance[10]
Running Endurance	Trained KM mice	5 mg/kg/day for 3 weeks	▲ 31.2% increase in running distance[10]
Gene Expression			
PGC-1 α , CPT-1	L6 myotubes	Not specified	▲ Increased expression[9]

Experimental Protocols

In Vivo Study: Evaluation of GW501516 on Endurance and Metabolism in Mice

This protocol is based on methodologies described in studies investigating the effects of GW501516 on running performance and metabolic parameters in mice.[8]

1. Animal Model and Acclimation:

- Species: Male Kunming (KM) mice, 8 weeks of age.
- Housing: Standard housing conditions with ad libitum access to chow and water.
- Acclimation: Acclimate mice to moderate wheel running (e.g., 15 rpm for 20 minutes) every other day for one week prior to the experiment.

2. Experimental Groups:

- Group 1: Sedentary + Vehicle (Control)
- Group 2: Sedentary + GW501516
- Group 3: Trained + Vehicle
- Group 4: Trained + GW501516

3. Dosing and Administration:

- Compound: GW501516
- Dose: 5 mg/kg/day
- Vehicle: To be determined based on solubility (e.g., 0.5% carboxymethylcellulose).
- Administration: Oral gavage, once daily for 3 weeks.

4. Training Protocol (for trained groups):

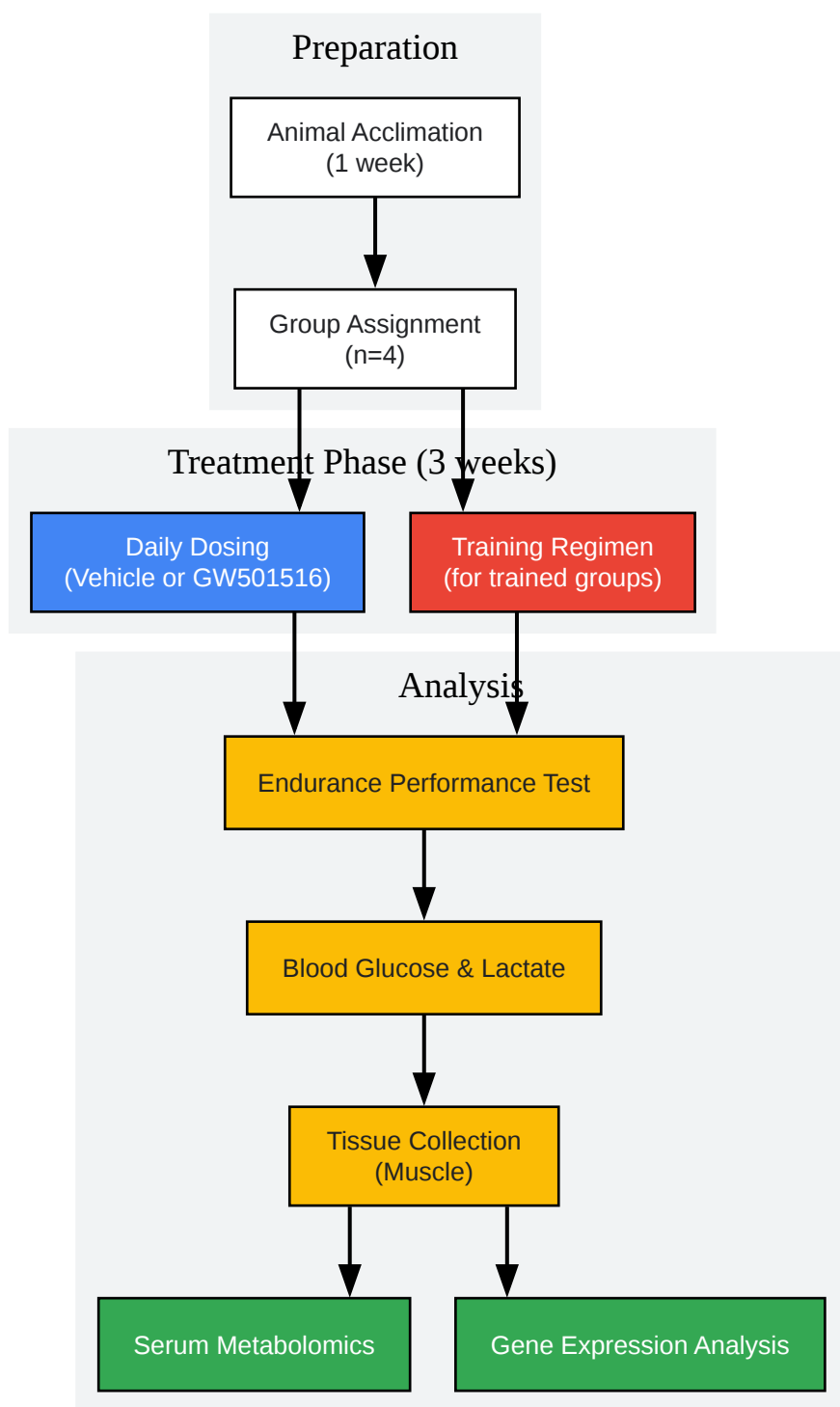
- Regimen: Forced wheel running at a moderate intensity (e.g., 20 rpm for 30 minutes/day), 5 days per week for 3 weeks.

5. Endurance Performance Test:

- Method: Use a motorized running wheel with an electrical stimulus for motivation.
- Protocol: Start at a set speed (e.g., 17 rpm) for a defined period (e.g., 3 hours), then gradually increase the speed until the mouse reaches exhaustion. Exhaustion is defined as the inability to avoid a certain number of electrical shocks within a given time frame (e.g., 5 shocks in 15 minutes).
- Measurement: Record the total distance run.

6. Metabolic Measurements:

- Blood Glucose and Lactate: Measure concentrations from tail vein blood samples before and immediately after the endurance test using a suitable analyzer.
- Metabolomic Analysis: Collect blood samples via retro-orbital sinus puncture after euthanasia. Process serum for metabolomic profiling using GC-MS or LC-MS.
- Tissue Analysis: Isolate gastrocnemius muscle immediately after euthanasia, freeze in liquid nitrogen, and store at -80°C for subsequent gene expression analysis (e.g., qPCR for PGC-1 α , PDK4) or histological analysis (e.g., SDH staining for muscle fiber type).



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Caption: Experimental workflow for in vivo evaluation of GW501516.

In Vitro Study: Fatty Acid Oxidation in L6 Myotubes

This protocol is a general guide based on the reported effects of GW501516 on fatty acid oxidation in skeletal muscle cells.[9]

1. Cell Culture:

- Cell Line: Rat L6 skeletal muscle cells.
- Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
- Differentiation: Once cells reach confluence, switch to DMEM with 2% horse serum to induce differentiation into myotubes.

2. Treatment:

- Compound: GW501516 (dissolved in a suitable solvent like DMSO).
- Concentrations: Perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1 μ M).
- Incubation Time: Treat differentiated myotubes for a specified period (e.g., 24 hours).

3. Fatty Acid Oxidation Assay:

- Principle: Measure the oxidation of radiolabeled fatty acids (e.g., [14 C]palmitate) to 14 CO₂ or acid-soluble metabolites.
- Procedure:
 - After treatment with GW501516, wash the cells.
 - Incubate the cells with medium containing [14 C]palmitate complexed to BSA.
 - Capture the produced 14 CO₂ using a filter paper soaked in a trapping agent (e.g., NaOH) placed in the well of a sealed culture plate.
 - After incubation, collect the medium to measure acid-soluble metabolites.

- Quantify the radioactivity in the trapped $^{14}\text{CO}_2$ and the acid-soluble fraction using a scintillation counter.

4. Gene Expression Analysis:

- Method: Isolate total RNA from treated and control cells.
- Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of target genes involved in fatty acid metabolism, such as Pgc1a, Cpt1, and Pdk4. Normalize to a housekeeping gene.

Safety Considerations

It is important to note that the clinical development of GW501516 was terminated because animal testing revealed that the drug caused cancer to develop rapidly in several organs.[1][2] Therefore, appropriate safety precautions and personal protective equipment should be used when handling this compound in a research setting.

Disclaimer: This document is intended for informational purposes for research applications only. GW501516 is not approved for human consumption. All experiments should be conducted in accordance with institutional and national guidelines for animal care and laboratory safety.

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